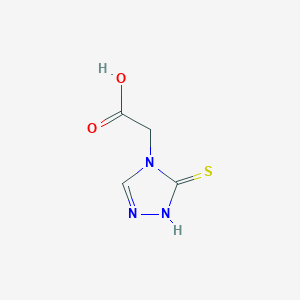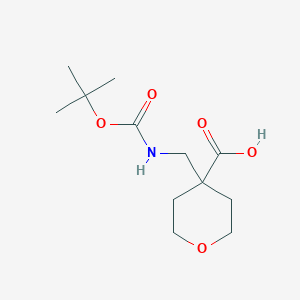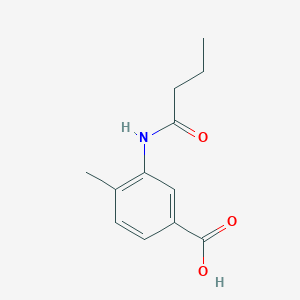
5-Bromo-6-methyl-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. The compound’s structure consists of a benzene ring fused with a thiazole ring, with bromine and methyl substituents at the 5 and 6 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine typically involves the cyclization of substituted anilines with potassium thiocyanate in the presence of bromine and acetic acid. This reaction is catalyzed by nano-BF3/SiO2, a reusable heterogeneous catalyst . Another method involves the reaction of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale cyclization reactions using similar catalysts and conditions as those used in laboratory synthesis. The use of microwave irradiation and one-pot multicomponent reactions has also been explored to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
5-Bromo-6-methyl-1,3-benzothiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine involves its interaction with various molecular targets. In antibacterial applications, it inhibits enzymes such as dihydroorotase and DNA gyrase, disrupting bacterial cell processes . In anti-tubercular applications, it targets the enzyme DprE1, inhibiting the synthesis of essential cell wall components in Mycobacterium tuberculosis .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-methyl-1,3-benzothiazole
- 4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine
- 2-Amino-5-bromobenzothiazole
Uniqueness
5-Bromo-6-methyl-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its bromine and methyl substituents enhance its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry and industrial applications.
Properties
IUPAC Name |
5-bromo-6-methyl-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,1H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFKOJQPISWLAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)N=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589443 |
Source


|
| Record name | 5-Bromo-6-methyl-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944887-82-5 |
Source


|
| Record name | 5-Bromo-6-methyl-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyclohexylcyclohexanamine;(2R)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1285076.png)




![[2-(Piperazin-1-ylmethyl)phenyl]methanol](/img/structure/B1285097.png)




